4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole
Description
4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole is a substituted indole derivative featuring:
- A bromo group at the 4-position of the indole ring.
- A methyl group at the 1-position.
- A boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 2-position.
This compound is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science . Its stability and reactivity are influenced by the steric and electronic effects of substituents. Storage requires an inert atmosphere at -20°C to prevent hydrolysis of the boronic ester .
Properties
IUPAC Name |
4-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYWMGQUPHNMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Mechanism
The iridium-catalyzed borylation method adapts protocols for analogous pyrazole derivatives. Using [Ir(OMe)(COD)]₂ (3 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand, the reaction proceeds via oxidative addition of the C–Br bond to iridium, followed by boron insertion from pinacolborane (HBPin) . This method selectively functionalizes the C2 position of the indole ring due to steric and electronic effects.
Reaction Conditions:
Key Considerations:
-
Regioselectivity : The C2 position is favored due to reduced steric hindrance compared to C3.
-
Byproducts : Trace amounts of diborylated species (e.g., 3,5-diborylated indole) form if excess HBPin (>2.0 equiv) is used.
Palladium-Mediated Miyaura Borylation
Two-Step Halogenation-Borylation Sequence
This approach involves bromination of 1-methylindole followed by Miyaura borylation:
Step 1: Bromination at C4
Step 2: Miyaura Borylation at C2
-
Catalyst : Pd(dba)₂ (2 mol%) with XPhos ligand
-
Boron agent : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)
-
Base : Potassium acetate (KOAc, 3.0 equiv)
-
Solvent : 1,4-dioxane
-
Temperature : 80°C, 24 hours
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted indoles.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of indole derivatives in antimalarial drug development. The compound's structure allows it to interact with various biological targets related to malaria parasites. For instance, analogues of indole compounds have shown promising results against Plasmodium falciparum by inhibiting specific kinases involved in the parasite's lifecycle .
Antitumor Activity
Indoles are known for their anticancer properties. The compound's ability to modulate pathways involved in tumor growth has been explored. In vitro studies have demonstrated that indole derivatives can inhibit the proliferation of cancer cell lines such as HCT116 and MDA-MB-231 . The presence of the dioxaborolane moiety may enhance its efficacy by facilitating interactions with cellular targets.
Role as a Synthetic Intermediate
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications through reactions such as Suzuki coupling and other cross-coupling methods. This makes it valuable for synthesizing more complex molecules with potential therapeutic applications .
Case Study 1: Development of PfCLK3 Inhibitors
A study focused on developing inhibitors for the PfCLK3 kinase demonstrated that indole derivatives could serve as effective scaffolds for creating novel antimalarials. Compounds derived from 4-bromoindole exhibited significant inhibitory effects on PfCLK3, suggesting that the bromine substituent enhances binding affinity .
Case Study 2: Anticancer Research
Research investigating the antiproliferative effects of indole derivatives revealed that specific modifications to the indole structure could lead to increased cytotoxicity against prostate cancer cells. The incorporation of boron-containing groups was found to improve selectivity and potency compared to traditional chemotherapeutics like Doxorubicin .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can also participate in reversible covalent interactions with biomolecules, making it useful for studying dynamic biological processes.
Comparison with Similar Compounds
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Structure : Boronic ester at the 4-position (vs. 2-position in the target).
- Molecular Weight : 257.14 g/mol (vs. 322.01 g/mol for the target) .
- Synthesis : Prepared via palladium-catalyzed borylation, similar to methods described in .
- Reactivity : The 4-position boronic ester may exhibit lower steric hindrance but altered electronic properties compared to the 2-position isomer.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Synthesis : Produced via Pd₂(dba)₃/XPhos-catalyzed borylation of 5-bromoindole .
- Applications : Used in synthesizing indole-based ligands and fluorescent probes. The absence of bromo limits its utility in sequential functionalization .
Comparative Data Table
Key Research Findings
Biological Activity
4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a complex organic compound belonging to the indole derivatives class. Its unique structure incorporates a bromine atom and a dioxaborolane moiety, which significantly influences its biological activity and potential applications in medicinal chemistry.
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : 4-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- Molecular Formula : C15H19BBrN2O2
- Molecular Weight : 335.15 g/mol
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The bromine atom allows for nucleophilic substitution reactions, while the dioxaborolane moiety can engage in reversible covalent interactions with biomolecules. This dual functionality makes it a valuable tool in chemical biology and medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to 4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole. For instance:
- Inhibition of Cell Proliferation : Compounds within this structural class have shown significant inhibitory effects on various cancer cell lines. A related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting minimal toxicity towards non-cancerous cells (MCF10A) .
| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | 20-fold |
| Compound B | MCF10A | 11.73 | - |
Study on Structural Variants
A study investigated the biological activities of several indole derivatives with variations in substituents similar to those found in 4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole. The findings suggested that modifications to the dioxaborolane moiety could enhance selectivity and potency against specific cancer types .
Pharmacokinetics and Toxicity
In vivo studies demonstrated favorable pharmacokinetic profiles for similar compounds. For example:
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Borylation : React brominated indole precursors (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) with pinacol boronic esters under Suzuki-Miyaura conditions. Copper iodide (CuI) in PEG-400:DMF solvents facilitates azide-alkyne cycloaddition for intermediate functionalization .
- Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate:hexane) and vacuum drying to isolate the product. Confirm purity via TLC (Rf ~0.30) and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify substituent positions and boron coordination. For example, indole protons appear at δ 7.23 (m), while the dioxaborolane group shows characteristic δ 1.3 ppm (tetramethyl groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 427.0757) .
- 19F NMR (if fluorinated analogs are synthesized): Detect fluorine environments (e.g., δ -114.65 ppm) .
Q. What role does the dioxaborolane group play in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a stable boronate ester, enabling Suzuki-Miyaura couplings with aryl halides. Pd(PPh3)4 or PdCl2(dppf) catalysts in THF/H2O mixtures are commonly used to form biaryl bonds, essential for synthesizing polymers or OLED materials .
Advanced Research Questions
Q. How can low yields (<50%) in Sonogashira or Suzuki couplings involving this compound be optimized?
- Catalyst Screening : Test PdCl2(dtbpf) or XPhos-Pd-G3 for improved activity .
- Solvent Effects : Replace DMF with toluene/ethanol to reduce side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of boronate to aryl halide to drive equilibrium .
Q. What strategies resolve discrepancies in NMR data during structural validation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in indole ring systems.
- Decoupling Experiments : Suppress coupling artifacts (e.g., J = 7.2 Hz for ethylene protons) .
- Crystallography : Refine structures using SHELXL or OLEX2 to validate bond angles/planarity .
Q. How is computational modeling applied to predict crystal packing or electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps for OLED applications (e.g., using Gaussian).
- SHELXTL : Refine X-ray diffraction data to resolve torsional angles in the indole-dioxaborolane system .
Q. What are the challenges in integrating this compound into π-conjugated polymers?
- Steric Hindrance : The methyl and tetramethyl groups may reduce planarity. Mitigate via copolymerization with flexible linkers (e.g., biphenyl) .
- Charge Transport : Use AFM/conductivity measurements to assess polymer morphology.
Q. How are byproducts in multi-step syntheses analyzed and minimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
